HIV Protease Inhibition: Structural Prerequisite for Retroviral Therapy Development
The imidazo[2,1-b]thiazole-5-methanol scaffold, as exemplified by (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol, is explicitly claimed in US Patent 6,191,124 as a HIV-proteinase inhibitor [1]. The patent defines the core structure as essential for inhibiting retroviral replication. While quantitative inhibition data for this specific compound is not provided in the patent document, the structural class is established as a validated inhibitor class, and the 5-hydroxymethyl group is a critical functional handle for generating active derivatives [1].
| Evidence Dimension | HIV-1 protease inhibition |
|---|---|
| Target Compound Data | Claimed as inhibitor in US Patent 6,191,124 |
| Comparator Or Baseline | Other imidazo[2,1-b]thiazole derivatives without 5-methanol or 6-methyl groups |
| Quantified Difference | N/A (qualitative claim) |
| Conditions | In vitro enzymatic assay for HIV-proteinase inhibition |
Why This Matters
This compound serves as a validated, patent-backed starting point for synthesizing HIV protease inhibitors, providing a clear intellectual property and structural foundation for antiviral drug discovery programs.
- [1] US Patent 6,191,124. (2001). Methanol derivatives for treatment of retroviral infections especially HIV infections. Justia Patents. Retrieved from https://patents.justia.com/patent/6191124 View Source
